JNJ-38158471

Description

Overview of Angiogenesis as a Fundamental Biological Process and Therapeutic Target

Angiogenesis, the intricate process involving the formation of new blood vessels from pre-existing vasculature, is a fundamental biological phenomenon critical for various physiological processes, including embryonic development, wound healing, and tissue repair. nih.govresearchgate.net This dynamic process is tightly regulated by a balance of pro-angiogenic and anti-angiogenic factors. nih.govresearchgate.net However, dysregulated angiogenesis plays a pivotal role in the pathogenesis of numerous diseases, most notably cancer. nih.govresearchgate.net In the context of tumor progression, uncontrolled angiogenesis is essential for supplying nutrients and oxygen to rapidly growing cancer cells, facilitating tumor expansion, invasion, and metastasis. nih.govresearchgate.net Consequently, targeting angiogenesis has emerged as a significant therapeutic strategy in oncology, aiming to inhibit tumor growth by disrupting its blood supply. nih.govresearchgate.net JNJ-38158471 is a chemical compound that has been investigated for its potential in inhibiting pathological angiogenesis through its activity against specific molecular targets.

Role of Receptor Tyrosine Kinases in Cellular Regulation and Disease Progression

Receptor tyrosine kinases (RTKs) constitute a diverse family of cell surface receptors that play crucial roles in mediating cellular responses to extracellular signals, including growth factors, hormones, and cytokines. Upon ligand binding, RTKs undergo dimerization and autophosphorylation, activating intracellular signaling cascades that regulate fundamental cellular processes such as cell proliferation, differentiation, survival, migration, and metabolism. Dysregulation of RTK signaling, often through mutations, amplification, or overexpression, can lead to uncontrolled cell growth and survival, contributing significantly to the development and progression of various diseases, particularly cancer. nih.govgenecards.orggenecards.org

This compound functions as a tyrosine kinase inhibitor, modulating the activity of specific growth factors and their receptors. biosynth.com Research indicates that this compound is a potent and highly selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmedchemexpress.comcaymanchem.cominsightbio.comselleckchem.combio-connect.nlselleck.co.jp VEGFR-2 is a key RTK that mediates the majority of the pro-angiogenic signals initiated by vascular endothelial growth factor (VEGF), making it a critical regulator of angiogenesis. nih.govresearchgate.net this compound demonstrates an IC50 value of approximately 40-42 nM against VEGFR-2. nih.govmedchemexpress.comcaymanchem.cominsightbio.comselleckchem.combio-connect.nlselleck.co.jpcaymanchem.com While its primary target is VEGFR-2, this compound has also been shown to inhibit other closely related tyrosine kinases, including Ret and Kit, albeit with lower potency. nih.govmedchemexpress.comcaymanchem.cominsightbio.comselleckchem.combio-connect.nlselleck.co.jpcaymanchem.comselleckchem.com The reported IC50 values for this compound are approximately 180-183 nM for Ret and 500-511 nM for Kit. nih.govmedchemexpress.comcaymanchem.cominsightbio.comselleckchem.combio-connect.nlselleck.co.jpcaymanchem.comselleckchem.com Notably, this compound exhibits no significant inhibitory activity (>1 µM) against VEGFR-1 and VEGFR-3, highlighting its selectivity profile for VEGFR-2. nih.govcaymanchem.comselleckchem.combio-connect.nl

The inhibition of VEGFR-2 by this compound directly impacts the signaling pathways crucial for endothelial cell function and the formation of new blood vessels. Studies have shown that this compound inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations. nih.govmedchemexpress.comcaymanchem.comcaymanchem.com Furthermore, it has been demonstrated to inhibit VEGF-dependent endothelial migration, a critical step in the angiogenic process. nih.govmedchemexpress.comcaymanchem.comcaymanchem.com

Here is a summary of the kinase inhibition data for this compound:

| Kinase | IC50 (nM) |

| VEGFR-2 | 40-42 |

| Ret | 180-183 |

| Kit | 500-511 |

| VEGFR-1 | >1000 |

| VEGFR-3 | >1000 |

Historical Context of Kinase Inhibitor Development in Oncology Research

The development of kinase inhibitors represents a significant advancement in cancer therapy, shifting the paradigm towards targeted treatments that interfere with specific molecular pathways driving tumor growth. The success of early kinase inhibitors, such as Imatinib (Gleevec), which targets BCR-ABL in chronic myeloid leukemia, demonstrated the potential of this approach. Building on this success, extensive research efforts have focused on identifying and developing inhibitors against various kinases involved in cancer pathogenesis.

Inhibition of angiogenesis, particularly through targeting the VEGF/VEGFR pathway, has become a well-established strategy in oncology. Several inhibitors targeting this pathway, such as bevacizumab (a monoclonal antibody against VEGF-A), sorafenib, and sunitinib (multi-targeted TKIs that inhibit VEGFRs among other kinases), have received regulatory approval for treating various cancers. nih.govselleck.co.jpselleckchem.com

This compound emerged within this landscape of kinase inhibitor research as a novel compound designed to selectively target VEGFR-2. nih.gov While some existing inhibitors like sorafenib target VEGFRs, they often inhibit multiple kinases, including Raf kinases. nih.gov this compound, in contrast, was identified as a selective VEGFR-2 inhibitor that lacks significant activity against Raf kinase, suggesting a potentially different pharmacological profile. nih.gov Its development reflects the ongoing efforts to create more selective inhibitors with potentially improved efficacy or reduced off-target effects by focusing on key drivers of tumor angiogenesis like VEGFR-2. Preclinical investigations into this compound aimed to evaluate its potential as an orally available therapy for malignancies. nih.gov

Detailed research findings from preclinical studies have provided insights into the anti-tumor and anti-angiogenic activity of this compound. In vivo studies using nude mice bearing various human tumor xenografts, including A431, HCT116, and A375 tumors, demonstrated that this compound treatment resulted in significant tumor growth inhibition, achieving up to 90% inhibition in some models. nih.govmedchemexpress.comcaymanchem.comcaymanchem.com Furthermore, this compound effectively inhibited VEGF-induced corneal neovascularization in mice, providing direct evidence of its anti-angiogenic activity in a living system. nih.govmedchemexpress.comcaymanchem.comcaymanchem.com The compound also showed activity in the APC min-mouse model, inhibiting spontaneous polyp formation, which suggests potential broader applications beyond typical solid tumors. nih.govmedchemexpress.comcaymanchem.comcaymanchem.com

| Preclinical Model | Key Finding |

| Human A431, HCT116, and A375 tumor xenografts | Up to 90% tumor growth inhibition. nih.govmedchemexpress.comcaymanchem.comcaymanchem.com |

| VEGF-induced corneal neovascularization (mice) | Inhibition of new blood vessel formation. nih.govmedchemexpress.comcaymanchem.comcaymanchem.com |

| APC min-mouse model | Inhibition of spontaneous polyp formation. nih.govmedchemexpress.comcaymanchem.comcaymanchem.com |

These findings underscore the potential of this compound as a selective inhibitor targeting key kinases involved in angiogenesis and cell proliferation, supporting its investigation within the context of cancer research.

Properties

IUPAC Name |

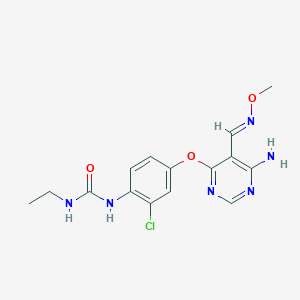

1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCYTJNPVGSBZ-QPSGOUHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Preclinical Development Rationale of Jnj-38158471

Identification of JNJ-38158471 as a Candidate VEGFR-2 Targeted Compound

This compound, an oxime compound with the formal name N-[4-[[6-amino-5-[(methoxyimino)methyl]-4-pyrimidinyl]oxy]-2-chlorophenyl]-N′-ethyl-urea, was identified as a potent and selective inhibitor of VEGFR-2. nih.govcaymanchem.comcaymanchem.com Research demonstrated that this compound inhibits VEGFR-2 with an IC₅₀ of 40-42 nM in cell-free assays. nih.govcaymanchem.comselleckchem.commedchemexpress.comselleckchem.comresearchgate.net This inhibitory activity was confirmed in cellular assays, where this compound inhibited VEGF-stimulated VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations (1-500 nM), leading to reduced phospho-VEGFR2 levels. nih.govcaymanchem.comcaymanchem.commedchemexpress.com Furthermore, it significantly inhibited VEGF-dependent HUVEC migration at concentrations ranging from 50 to 1000 nM. medchemexpress.com

Medicinal Chemistry and Design Principles Leading to this compound

The chemical structure of this compound features a pyrimidine core substituted with an amino group, a methoxyimino methyl group, and an ethylurea moiety linked to a chlorophenyl ring. caymanchem.comcaymanchem.comontosight.ai This specific arrangement contributes to its pharmacological profile. While sharing some structural features with multi-kinase inhibitors like sorafenib, this compound notably lacks Raf kinase activity, highlighting a focus on achieving selectivity during its design. researchgate.netnih.gov The design principles likely involved optimizing the compound's structure to enhance potency and selectivity for VEGFR-2 over other kinases. Medicinal chemistry principles often involve balancing properties like lipophilicity, solubility, and permeability to achieve desired tissue distribution and oral bioavailability. nih.govresearchgate.net

Rationale for Selective VEGFR-2 Inhibition in Preclinical Disease Models

The rationale for selectively inhibiting VEGFR-2 stems from its critical role as the major effector of VEGF-induced proangiogenic signaling in endothelial cells. researchgate.net VEGFR-2 has a high affinity for VEGF, and its activation triggers downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, processes fundamental to angiogenesis and tumor vascularization. researchgate.net By selectively targeting VEGFR-2, this compound aims to disrupt the formation of new blood vessels that supply tumors, thereby inhibiting tumor growth and potentially metastasis. researchgate.net

Preclinical studies in various mouse models demonstrated the activity of this compound. It reduced VEGF-induced corneal neovascularization in mice. nih.govcaymanchem.comcaymanchem.commedchemexpress.com In human tumor xenograft models, this compound inhibited tumor growth in a dose-dependent manner in models such as HCT116 colorectal cancer and A431 tumors. nih.govcaymanchem.comcaymanchem.commedchemexpress.com Once-daily oral dosing resulted in significant tumor growth inhibition, with up to 90% inhibition observed in some models. researchgate.netnih.govresearchgate.net The compound also demonstrated activity in an Apc+/Min-FCCC mouse model of spontaneous colorectal adenoma, reducing polyp number. nih.govcaymanchem.comcaymanchem.commedchemexpress.com These preclinical findings supported the rationale for targeting VEGFR-2 selectively as a therapeutic strategy.

In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Selectivity vs. VEGFR-2 (Fold) |

| VEGFR-2 | 40-42 | 1 |

| RET | 180-183 | ~4.3-4.6 |

| KIT | 500-511 | ~11.9-12.8 |

| CSF-1R (FMS) | 624 | ~14.9 |

| PDGFRα | 1109 | ~26.4 |

| VEGFR3 | 1112 | ~26.5 |

| VEGFR1 | 4451 | ~106.0 |

| FLT3 | 4810 | ~114.5 |

Note: IC₅₀ values are approximate and may vary slightly between studies. Selectivity is calculated relative to the higher end of the VEGFR-2 IC₅₀ range (42 nM). nih.govcaymanchem.comcaymanchem.comselleckchem.commedchemexpress.comselleckchem.comresearchgate.net

Preclinical Efficacy of this compound in Mouse Models

| Model | Endpoint | Observed Effect | Reference |

| VEGF-induced corneal neovascularization (mice) | Blood vessel formation | Marked and dose-dependent inhibition (e.g., 83% inhibition at 100 mg/kg) | nih.govcaymanchem.comcaymanchem.commedchemexpress.com |

| HCT116 colorectal cancer xenograft (mice) | Tumor size/growth inhibition | Dose-dependent inhibition (e.g., 90% inhibition with 100 mg/kg daily) | nih.govcaymanchem.comcaymanchem.commedchemexpress.comresearchgate.net |

| A431 xenograft (mice) | Tumor growth inhibition | Up to 90% inhibition | researchgate.netnih.govresearchgate.net |

| A375 xenograft (mice) | Tumor growth inhibition, growth delay | Up to 90% inhibition, prolonged growth delay | researchgate.netnih.gov |

| Apc+/Min-FCCC model (mice) | Polyp number | Reduced polyp formation | nih.govcaymanchem.comcaymanchem.commedchemexpress.com |

Molecular and Cellular Pharmacology of Jnj-38158471

Characterization of Target Engagement and Binding Specificity

The pharmacological profile of JNJ-38158471 is defined by its interaction with specific kinase targets and its selectivity against a panel of related and unrelated kinases.

This compound's Interaction with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase

This compound functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. Research indicates that this compound inhibits VEGFR-2 with an IC50 value of approximately 40 nM medchemexpress.comselleckchem.comnih.govbio-connect.nl. This inhibitory activity is crucial as VEGFR-2 plays a key role in VEGF-mediated signaling, which is essential for angiogenesis medchemexpress.commedchemexpress.com. The compound has been identified as a highly selective inhibitor of VEGFR-2 medchemexpress.comselleckchem.comnih.gov.

Selectivity Profiling Against Related and Unrelated Kinases (e.g., Ret, Kit, VEGFR-1, VEGFR-3, PDGFR Family Kinases)

Selectivity profiling has demonstrated that this compound exhibits preferential inhibition of VEGFR-2 compared to several other kinases. While it potently inhibits VEGFR-2, it shows less activity against closely related tyrosine kinases such as Ret and Kit, with reported IC50 values of 180 nM and 500 nM, respectively medchemexpress.comselleckchem.comnih.govbio-connect.nl. Furthermore, this compound has shown no significant inhibitory activity (IC50 > 1 µM) against VEGFR-1 and VEGFR-3 selleckchem.comnih.govbio-connect.nl.

Against the PDGFR family kinases, including CSF-1 receptor tyrosine kinase (FMS), PDGFRα, FMS-related tyrosine kinase 3 (FLT3), and KIT, this compound demonstrates selectivity for VEGFR-2. The IC50 values for these kinases are reported as 624 nM, 1,109 nM, 4,810 nM, and 511 nM, respectively caymanchem.comcaymanchem.com. This profile indicates that this compound is considerably more potent against VEGFR-2 than against these related kinases caymanchem.comcaymanchem.com.

The kinase inhibition profile of this compound can be summarized in the following table:

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 40 medchemexpress.comselleckchem.comnih.govbio-connect.nl |

| Ret | 180 medchemexpress.comselleckchem.comnih.govbio-connect.nl |

| Kit | 500 medchemexpress.comselleckchem.comnih.govbio-connect.nl |

| CSF-1R (FMS) | 624 caymanchem.comcaymanchem.com |

| PDGFRα | 1109 caymanchem.comcaymanchem.com |

| VEGFR-3 | 1112 caymanchem.comcaymanchem.com |

| VEGFR-1 | 4451 caymanchem.comcaymanchem.com |

| FLT3 | 4810 caymanchem.comcaymanchem.com |

Analysis of Receptor Binding Kinetics and Dissociation Dynamics

While specific detailed data on the receptor binding kinetics and dissociation dynamics of this compound with VEGFR-2 are not extensively detailed in the provided search results, the concept of binding kinetics, including association and dissociation rates, is recognized as crucial for understanding drug efficacy and duration of action nih.govuniversiteitleiden.nlnih.gov. The residence time of a drug on its target is a direct reflection of how long the drug stays bound, influencing the duration of the pharmacological effect universiteitleiden.nl. Although direct kinetic parameters for this compound are not explicitly provided, the potent inhibitory activity (low IC50) suggests a favorable interaction with the VEGFR-2 target.

Investigation of Intracellular Signaling Pathway Modulation

The binding of this compound to VEGFR-2 leads to the modulation of intracellular signaling pathways downstream of the receptor.

Inhibition of VEGF-Stimulated VEGFR-2 Autophosphorylation in Cellular Systems

A key cellular effect of this compound is the inhibition of vascular endothelial growth factor (VEGF)-stimulated VEGFR-2 autophosphorylation. In human umbilical vein endothelial cells (HUVECs), this compound has been shown to decrease VEGF-induced phosphorylation of VEGFR-2 in a concentration-dependent manner medchemexpress.comnih.govcaymanchem.comcaymanchem.com. At concentrations ranging from 1 nM to 500 nM, this compound effectively reduces phospho-VEGFR2 levels medchemexpress.com. Specifically, concentrations of 1, 10, 100, and 500 nM resulted in approximately 73%, 77%, 88%, and 95% reduction in phosphorylated VEGFR2 levels, respectively, after a 1-hour treatment in HUVECs medchemexpress.com. This inhibition of autophosphorylation is a direct consequence of this compound's binding to the VEGFR-2 tyrosine kinase domain, preventing the activation signal initiated by VEGF binding medchemexpress.commedchemexpress.com.

The effect of this compound on VEGF-stimulated VEGFR-2 autophosphorylation in HUVECs can be summarized as follows:

| This compound Concentration (nM) | Reduction in Phospho-VEGFR2 Levels (%) |

| 1 | 73 medchemexpress.com |

| 10 | 77 medchemexpress.com |

| 100 | 88 medchemexpress.com |

| 500 | 95 medchemexpress.com |

Preclinical Efficacy and Pharmacodynamics of Jnj-38158471 in in Vivo Models

Anti-Angiogenic Activity in Animal Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis nih.govresearchgate.net. Signaling through VEGF receptors, particularly VEGFR-2, is a key mediator of angiogenesis nih.govresearchgate.net. JNJ-38158471, as a potent and selective VEGFR-2 inhibitor, has been studied for its ability to inhibit this process in animal models nih.govmedchemexpress.comcaymanchem.com.

Inhibition of VEGF-Induced Corneal Neovascularization in Murine Models

This compound has demonstrated the ability to reduce VEGF-induced corneal neovascularization in mice medchemexpress.comcaymanchem.comcaymanchem.com. Studies in female C57BL/6J mice implanted with rhVEGF165 showed that this compound, administered orally once daily, caused a marked and dose-dependent inhibition of VEGF-dependent blood vessel formation medchemexpress.com. For instance, a dose of 100 mg/kg resulted in 83% inhibition, while 10 mg/kg resulted in 15% inhibition medchemexpress.com. This indicates that this compound effectively blocks the formation of new blood vessels stimulated by VEGF in this model medchemexpress.comcaymanchem.comcaymanchem.com.

Anti-Tumor Efficacy in Murine Xenograft Models

The anti-tumor efficacy of this compound has been evaluated in murine xenograft models using various human tumor cell lines nih.govmedchemexpress.comcaymanchem.com. These models involve implanting human tumor cells into immunodeficient mice to study tumor growth and response to treatment altogenlabs.comaltogenlabs.comaltogenlabs.complos.orgreactionbiology.com.

Studies in Human Tumor Xenografts (e.g., A431, HCT116, A375) in Immunodeficient Mice

This compound has been tested in nude mice bearing human A431 (epidermoid carcinoma), HCT116 (colorectal carcinoma), and A375 (melanoma) tumors nih.govmedchemexpress.comcaymanchem.comaltogenlabs.comaltogenlabs.comaltogenlabs.com. These studies utilized once-daily oral dosing of the compound nih.gov.

Evaluation of Tumor Growth Inhibition and Regression

In these xenograft models, this compound treatment resulted in significant tumor growth inhibition nih.govmedchemexpress.com. Once-daily oral dosing led to up to 90% tumor growth inhibition in A431, HCT116, and A375 tumor models nih.gov. In A375 xenografts, a notable finding was the significantly prolonged tumor growth delay observed for up to 4 weeks after the termination of this compound monotherapy treatment nih.gov. This compound inhibited the growth of human tumor xenografts in a dose-dependent manner in both A431 and HCT116 models medchemexpress.com. Optimum efficacy was achieved with doses ranging from 100 to 200 mg/kg daily medchemexpress.com. A daily dose of 100 mg/kg inhibited 90% of tumor growth medchemexpress.com.

The following table summarizes some of the tumor growth inhibition data:

| Tumor Model | Maximum Tumor Growth Inhibition (%) | Notes |

| A431 | Up to 90% | nih.gov |

| HCT116 | Up to 90% | nih.gov |

| A375 | Up to 90% | nih.gov |

Preclinical Studies in Genetically Engineered Murine Models

This compound has also been evaluated in genetically engineered murine models. The compound inhibited spontaneous polyp formation in the APC min-mouse model nih.govcaymanchem.comcaymanchem.com. The APC min-mouse model is a well-established model for studying intestinal tumorigenesis caymanchem.comcaymanchem.com. This finding suggests a potential role for this compound in inhibiting the development of polyps in a model relevant to colorectal cancer nih.govcaymanchem.comcaymanchem.com.

Inhibition of Spontaneous Polyp Formation in the APC Min-Mouse Model

The APC Min-mouse model (C57BL/6J-ApcMin/J) is a widely used genetic model for studying intestinal tumorigenesis, as it carries a mutation in the Adenomatous polyposis coli (APC) gene, a tumor suppressor gene frequently mutated in human colorectal cancers. These mice are highly susceptible to the spontaneous development of multiple intestinal adenomas, or polyps, mimicking aspects of human familial adenomatous polyposis (FAP). jax.orgresearchgate.netmdpi.com

Studies have demonstrated that this compound can inhibit spontaneous polyp formation in the transgenic APC min-mouse model. nih.govmedchemexpress.comfelixbio.cnfluoroprobe.com Specifically, administration of this compound at a dose of 100 mg/kg per day was shown to reduce the number of polyps in an Apc+/Min-FCCC mouse model of spontaneous colorectal adenoma. caymanchem.comcaymanchem.com This finding suggests a potential chemopreventive or therapeutic effect of this compound in the context of APC-mutated intestinal tumorigenesis.

Pharmacodynamic Biomarkers in Preclinical Research

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug's effect on its intended target and the downstream biological pathways. cancer.govaccelsiors.com The identification and validation of these biomarkers in preclinical research are essential for understanding a compound's mechanism of action and predicting potential efficacy. cancer.gov

Identification and Validation of Preclinical Biomarkers of Response (e.g., protein expression, phosphorylation states)

Preclinical research with this compound has involved identifying biomarkers that reflect its activity. As a tyrosine kinase inhibitor, key biomarkers include the phosphorylation states of its target receptors and downstream signaling molecules. Measuring changes in protein expression and site-specific phosphorylation is a common method for assessing the pharmacodynamic effects of kinase inhibitors. nih.gov

Studies have shown that this compound inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in whole cell assays at nanomolar concentrations. nih.govresearchgate.net Specifically, this compound at concentrations of 10, 100, or 500 nM was shown to decrease VEGF-induced phosphorylation of VEGFR2 in serum-starved human umbilical vein endothelial cells (HUVECs). caymanchem.comcaymanchem.com This inhibition of target phosphorylation serves as a direct pharmacodynamic biomarker of this compound's activity against VEGFR-2.

Correlation of Pharmacological Effects with Target Modulation in Preclinical Models

A critical aspect of preclinical pharmacodynamics is establishing a correlation between the observed pharmacological effects and the modulation of the drug's target. For this compound, its anti-tumor and anti-angiogenic effects in preclinical models have been correlated with its inhibition of VEGFR-2 and related kinases.

This compound is a potent and selective inhibitor of VEGFR-2, with an IC50 of 40 nM. nih.govmedchemexpress.comselleck.cnselleckchem.comselleckchem.com It also inhibits other closely related tyrosine kinases, including Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM), but shows no significant activity against VEGFR-1 and VEGFR-3 at concentrations above 1 microM. nih.govmedchemexpress.comcaymanchem.comcaymanchem.comresearchgate.netselleck.cnselleckchem.comselleckchem.com

The anti-tumor efficacy of this compound in nude mice bearing human tumor xenografts (such as A431, HCT116, and A375 tumors) has been observed with once-daily oral dosing, resulting in up to 90% tumor growth inhibition. nih.gov This efficacy correlated well with the dose concentrations necessary to inhibit VEGF-induced corneal angiogenesis in mice, a process heavily dependent on VEGFR-2 signaling. nih.gov

Furthermore, the reduction in polyp number observed in the APC min-mouse model following this compound treatment nih.govmedchemexpress.comfelixbio.cnfluoroprobe.comcaymanchem.comcaymanchem.com aligns with the compound's mechanism as a VEGFR-2 inhibitor, given the role of angiogenesis in polyp growth and progression. This correlation between the inhibition of VEGFR-2 phosphorylation and the reduction of polyp formation and tumor growth in preclinical models supports target engagement as a key driver of this compound's pharmacological effects.

Preclinical Biomarker Data: Inhibition of VEGF-induced VEGFR2 Phosphorylation in HUVECs

| This compound Concentration (nM) | Decrease in VEGF-induced VEGFR2 Phosphorylation (%) |

| 10 | Data not explicitly available in search results, but implied decrease caymanchem.comcaymanchem.com |

| 100 | Data not explicitly available in search results, but implied decrease caymanchem.comcaymanchem.com |

| 500 | Data not explicitly available in search results, but implied decrease caymanchem.comcaymanchem.com |

Preclinical Efficacy Data: Inhibition of Polyp Formation in APC Min-Mouse Model

| Mouse Model | This compound Dose (mg/kg/day) | Effect on Polyp Number | Source |

| APC min-mouse model | Not specified | Inhibited formation | nih.govmedchemexpress.comfelixbio.cnfluoroprobe.com |

| Apc+/Min-FCCC | 100 | Reduces polyp number | caymanchem.comcaymanchem.com |

Preclinical Pharmacokinetics and Metabolism of Jnj-38158471

Characterization of Absorption, Distribution, and Excretion in Preclinical Animal Models

Detailed and specific quantitative data regarding the absorption, distribution, and excretion (ADME) of JNJ-38158471 in preclinical animal models are not extensively available in the public domain. However, existing information indicates that the compound is orally bioavailable and has been well-tolerated in preclinical studies involving mice. biosynth.com This suggests that the compound is absorbed from the gastrointestinal tract to a degree sufficient to elicit a biological response.

Analysis of Metabolic Pathways and Enzyme Interactions in Preclinical Systems

There is a notable lack of publicly available research detailing the metabolic pathways of this compound in preclinical systems. Information regarding the specific enzymes responsible for its metabolism, such as cytochrome P450 (CYP) isoforms, and the nature of its metabolites has not been published. These studies are fundamental to predicting potential drug-drug interactions and understanding the clearance mechanisms of the compound.

Preclinical Pharmacokinetic-Pharmacodynamic Relationship Modeling and Prediction

While formal pharmacokinetic-pharmacodynamic (PK/PD) modeling studies for this compound are not publicly documented, some preclinical efficacy data provides insight into its dose-dependent activity. In vivo studies have demonstrated that oral administration of this compound inhibits the growth of human tumor xenografts in a dose-dependent manner. This suggests a relationship between the concentration of the drug and its therapeutic effect.

The compound's ability to modulate the activity of growth factors like vascular endothelial growth factor points to its mechanism of action in inhibiting tumor angiogenesis and proliferation. biosynth.com However, without comprehensive pharmacokinetic data, a full PK/PD model linking drug exposure to the time course of these pharmacodynamic effects cannot be constructed. Such models are essential for predicting optimal dosing regimens and translating preclinical findings to clinical settings.

Q & A

Q. How can researchers identify predictive biomarkers for this compound responsiveness in heterogeneous tumors?

- Methodological Answer : Perform RNA sequencing or proteomic profiling of responder vs. non-responder tumors. Validate candidates (e.g., VEGF-A isoforms, VEGFR-2 expression) using immunohistochemistry or digital PCR in patient-derived xenografts .

Methodological Considerations

- Data Reproducibility : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal husbandry, randomization, and blinding protocols .

- Conflict Resolution : For contradictory findings (e.g., variable IC50 values across studies), replicate experiments using standardized assay conditions and reference controls .

- Ethical Compliance : Obtain institutional approvals for animal studies and disclose all conflicts of interest per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.